molecular formula C15H8Br2O2 B13953476 2-(Dibromoacetyl)-9H-fluoren-9-one CAS No. 42834-68-4

2-(Dibromoacetyl)-9H-fluoren-9-one

Cat. No.: B13953476
CAS No.: 42834-68-4
M. Wt: 380.03 g/mol
InChI Key: KMVHWFJKGRXOPB-UHFFFAOYSA-N
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Description

Contextualization within Fluorenone Chemistry Research

Fluorenones, characterized by a fluorene (B118485) framework with a ketone at the 9-position, are important building blocks in the synthesis of functional materials and biologically active compounds. researchgate.net The parent compound, 9H-fluoren-9-one, is a yellow crystalline solid that has been extensively studied. nist.govnih.govnist.gov The introduction of substituents onto the fluorenone core can dramatically alter its physical and chemical properties. For instance, the synthesis of various substituted fluorenones has been achieved through methods like Friedel-Crafts reactions, palladium-catalyzed cyclizations, and the oxidation of corresponding fluorenes. researchgate.net

A plausible synthetic pathway to 2-(Dibromoacetyl)-9H-fluoren-9-one would likely begin with the Friedel-Crafts acetylation of 9H-fluorene. Research has shown that the monoacetylation of 9H-fluorene with acetyl chloride and a Lewis acid catalyst like aluminum chloride predominantly yields 2-acetyl-9H-fluorene, along with smaller amounts of the 4-acetyl isomer. researchgate.net Further reaction of 2-acetyl-9H-fluoren-9-one, after oxidation of the 9-position methylene (B1212753) group to a ketone, with a brominating agent would then introduce the dibromoacetyl moiety.

The table below outlines the key starting materials and intermediates in a potential synthesis of the target compound.

Compound NameMolecular FormulaRole in Synthesis
9H-FluoreneC₁₃H₁₀Starting Material
2-Acetyl-9H-fluoreneC₁₅H₁₂OKey Intermediate
2-Acetyl-9H-fluoren-9-oneC₁₅H₁₀O₂Penultimate Precursor
This compound C₁₅H₈Br₂O₂ Target Compound

Significance of Dibromoacetyl Moieties in Advanced Synthetic Methodologies

The dibromoacetyl group is a versatile functional handle in organic synthesis. The two bromine atoms on the α-carbon to the carbonyl group render the carbon highly electrophilic and the protons on the same carbon (if any) acidic. This functionality can participate in a variety of chemical transformations.

One of the primary applications of α,α-dihalo ketones is in the synthesis of heterocyclic compounds. researchgate.net For instance, they can react with various nucleophiles, such as amines, thioureas, and amidines, to construct a wide range of nitrogen- and sulfur-containing ring systems. The dibromoacetyl group in this compound could thus serve as a precursor to novel fluorenone-fused or -substituted heterocycles.

Furthermore, the bromine atoms can be displaced in nucleophilic substitution reactions, or the entire dibromoacetyl group can be transformed through various rearrangements, such as the Favorskii rearrangement, to yield carboxylic acid derivatives. The presence of this reactive moiety on the fluorenone scaffold opens up numerous possibilities for creating complex molecular architectures. nih.gov

The table below summarizes some of the potential synthetic transformations involving the dibromoacetyl group.

Reaction TypePotential Products
Cyclocondensation with DinucleophilesFluorenone-substituted heterocycles (e.g., imidazoles, thiazoles)
Nucleophilic Substitutionα,α-Disubstituted acetylfluorenones
Favorskii RearrangementFluorenyl-substituted carboxylic acid derivatives
Reduction2-(Dibromoethyl)-9H-fluoren-9-one or 2-acetyl-9H-fluoren-9-one

Identification of Key Research Gaps and Future Directions in Fluorenone-Dibromoacetyl Chemistry

A thorough review of the existing scientific literature reveals a significant research gap concerning This compound . There is a notable absence of studies detailing its synthesis, characterization, and reactivity. This lack of information presents a clear opportunity for future research.

Key research questions that remain unanswered include:

Optimized Synthesis: What are the most efficient and selective methods for the synthesis of this compound? While a plausible pathway can be inferred, the specific reaction conditions for the dibromination of 2-acetyl-9H-fluoren-9-one need to be established and optimized.

Spectroscopic and Structural Characterization: What are the definitive spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for this compound? This fundamental information is crucial for its unambiguous identification and for understanding its structural and electronic properties.

Reactivity Profile: How does the dibromoacetyl group influence the reactivity of the fluorenone core, and vice versa? A systematic investigation of its reactions with various nucleophiles and under different reaction conditions would unveil its synthetic potential.

Application in Materials and Medicinal Chemistry: Could this compound or its derivatives serve as precursors to novel organic materials with interesting photophysical or electronic properties? nih.gov Additionally, given that many fluorenone derivatives exhibit biological activity, exploring the pharmacological potential of compounds derived from this compound is a promising avenue. nih.govmdpi.com

Properties

CAS No.

42834-68-4

Molecular Formula

C15H8Br2O2

Molecular Weight

380.03 g/mol

IUPAC Name

2-(2,2-dibromoacetyl)fluoren-9-one

InChI

InChI=1S/C15H8Br2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H

InChI Key

KMVHWFJKGRXOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Br)Br

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2 Dibromoacetyl 9h Fluoren 9 One

Precursor Identification and Retrosynthetic Analysis for Fluorenone Derivatives

The journey to synthesize 2-(dibromoacetyl)-9H-fluoren-9-one begins with a critical examination of its structure to identify key precursors. Retrosynthetic analysis, a technique that deconstructs the target molecule into simpler, commercially available starting materials, points to 2-acetyl-9H-fluoren-9-one as the immediate precursor. This intermediate already possesses the core fluorenone skeleton and the acetyl group at the desired C-2 position, which can then be subjected to further modification.

The synthesis of 2-acetyl-9H-fluoren-9-one itself typically starts from 9H-fluorene or 9-fluorenone (B1672902). researchgate.netgoogle.com The fluorene (B118485) core is relatively inexpensive and provides a robust platform for subsequent functionalization. The key transformation is the introduction of the acetyl group at the C-2 position, a task accomplished through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com

Targeted Functionalization Approaches at the Fluorenone C-2 Position

With the fluorenone backbone in place, the focus shifts to the targeted functionalization at the C-2 position. This involves two primary transformations: acylation to introduce the acetyl group and subsequent bromination of that acetyl moiety.

Acylation Strategies and Mechanistic Considerations

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the primary method for introducing an acyl group onto the fluorenone ring. sigmaaldrich.commasterorganicchemistry.com This reaction typically involves an acyl chloride (like acetyl chloride) or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.combyjus.comwikipedia.org

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid. masterorganicchemistry.combyjus.com This acylium ion then attacks the electron-rich aromatic ring of the fluorenone. The substitution pattern on mono-substituted fluorenes can be influenced by the nature and position of the existing substituent. rsc.org For the synthesis of 2-acetyl-9H-fluoren-9-one, the reaction conditions are controlled to favor mono-acylation at the C-2 position. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which helps to prevent further acylation on the same ring. organic-chemistry.orglibretexts.org

Interactive Table: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
CatalystCommon FormKey Characteristics
Aluminum ChlorideAlCl₃Highly reactive, widely used, but can be moisture-sensitive and require stoichiometric amounts. sigmaaldrich.comwikipedia.org
Ferric ChlorideFeCl₃A common alternative to AlCl₃, also effective. masterorganicchemistry.comthieme-connect.com
Zinc ChlorideZnCl₂A milder Lewis acid, sometimes used for more sensitive substrates. thieme-connect.com
Boron TrifluorideBF₃Often used as its etherate complex (BF₃·OEt₂), can offer different selectivity.
ZeolitesSolid AcidsHeterogeneous catalysts that can offer easier separation and potential for recycling. routledge.com

Controlled Bromination Methodologies for Acetyl Moieties

Once 2-acetyl-9H-fluoren-9-one is obtained, the next critical step is the controlled bromination of the acetyl group to form the dibromoacetyl moiety. This transformation requires careful selection of the brominating agent and reaction conditions to avoid unwanted side reactions, such as bromination of the aromatic ring.

The α-bromination of ketones is a well-established reaction, often proceeding via an enol or enolate intermediate under either acidic or basic conditions. chemtube3d.com For the synthesis of this compound, methods that allow for the introduction of two bromine atoms onto the α-carbon of the acetyl group are necessary.

Common brominating agents for this purpose include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reaction with bromine can be promoted by acids like acetic acid. nih.gov The use of NBS, often in the presence of a catalyst like acidic aluminum oxide, can offer a more controlled and selective bromination. nih.gov The choice of solvent can also significantly impact the outcome of the reaction.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Maximizing the yield and purity of this compound necessitates careful optimization of all reaction parameters. This includes the stoichiometry of reactants, choice of catalyst and solvent, reaction temperature, and reaction time.

For the Friedel-Crafts acylation step, the amount of Lewis acid catalyst is crucial. While catalytic amounts can be effective with highly active aromatic compounds, a stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product. wikipedia.orgorganic-chemistry.org The reaction temperature must be controlled to prevent side reactions and ensure regioselectivity.

In the bromination step, controlling the stoichiometry of the brominating agent is paramount to achieve the desired dibromination without over-bromination or ring bromination. The reaction temperature and time are also critical variables that need to be fine-tuned to optimize the yield of the target compound. The use of phase transfer catalysts has also been explored in the synthesis of fluorenone derivatives to improve reaction rates and yields. google.comgoogle.com

Investigation of Novel Catalytic Systems in Fluorenone Derivatization

The development of more efficient and environmentally friendly synthetic methods is an ongoing area of research. In the context of fluorenone derivatization, this includes the investigation of novel catalytic systems for both the acylation and bromination steps.

For Friedel-Crafts acylations, research has focused on developing alternatives to traditional Lewis acids. These include a range of metal triflates, heteropoly acids, and solid-supported catalysts like zeolites and clays. routledge.com These catalysts can offer advantages such as easier handling, recyclability, and improved selectivity. Even biocatalysts, such as acyltransferases, have been shown to catalyze Friedel-Crafts acylations, offering a green alternative to traditional chemical methods. acs.orgnih.gov

For bromination reactions, the development of more sustainable methods is also a priority. This includes the use of oxidative bromination techniques, which utilize bromide salts in conjunction with an oxidant, and aerobic bromination, which uses air as the oxidant. bohrium.comacs.org These methods can reduce the need for hazardous elemental bromine.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. bohrium.comsruc.ac.ukresearchgate.net In the synthesis of this compound, several green chemistry approaches can be considered to minimize environmental impact and improve safety.

The use of greener solvents is a key aspect. Where possible, replacing hazardous solvents with more environmentally benign alternatives is desirable. The development of catalyst-free or solvent-free reaction conditions, for instance using microwave irradiation, is another area of active research. organic-chemistry.org

Furthermore, the use of recyclable catalysts, such as solid acid catalysts for acylation, aligns with green chemistry principles. routledge.com The development of synthetic routes that are more atom-economical, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, is also a major goal. The oxidation of fluorene to fluorenone using air as the oxidant is an example of a greener synthetic transformation. rsc.org

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Dibromoacetyl 9h Fluoren 9 One

Reactivity of the Dibromoacetyl Moiety

The dibromoacetyl group, an α,α-dihalo ketone, is an electron-deficient and highly reactive functional group. The presence of two bromine atoms on the α-carbon significantly influences its chemical behavior, making it susceptible to a range of reactions.

The carbon atom bearing the two bromine atoms in the dibromoacetyl group is highly electrophilic, making it a prime target for nucleophilic attack. Nucleophilic substitution reactions on α-haloketones are well-documented and are known to be facile due to the electron-withdrawing nature of the adjacent carbonyl group. youtube.com In the case of 2-(Dibromoacetyl)-9H-fluoren-9-one, nucleophiles can displace one or both bromine atoms.

Computational studies on α-bromoacetophenone, a related α-haloketone, have shown that the reaction with nucleophiles like phenolate (B1203915) and acetate (B1210297) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. up.ac.za The transition state is stabilized by the delocalization of the incoming negative charge onto the carbonyl group. youtube.com It is reasonable to infer a similar mechanistic pathway for this compound, where the rate of reaction would be influenced by the nature of the nucleophile and the solvent system employed.

ReactantNucleophileExpected Product
This compoundR-OH (Alcohol)2-(Alkoxyacetyl)-9H-fluoren-9-one
This compoundR-NH2 (Amine)2-(Aminoacetyl)-9H-fluoren-9-one
This compoundR-SH (Thiol)2-(Thioacetyl)-9H-fluoren-9-one

The dibromoacetyl moiety is inherently electron-poor due to the strong inductive effect of the two bromine atoms and the carbonyl group. Consequently, it is generally unreactive towards electrophiles. Electrophilic attack would be directed towards the more electron-rich fluorenone ring system, rather than the acetyl group. Acid-catalyzed halogenation of ketones typically proceeds through an enol intermediate, where the enol acts as the nucleophile. libretexts.orgyoutube.commasterorganicchemistry.com In the case of this compound, the formation of an enol from the dibromoacetyl group is highly unfavorable due to the presence of the electron-withdrawing bromine atoms.

One of the most significant reactions of α,α-dihalo ketones is the Favorskii rearrangement. wikipedia.orgdbpedia.org This reaction occurs in the presence of a base and leads to the formation of carboxylic acid derivatives. kharagpurcollege.ac.innrochemistry.com For α,α-dihalo ketones, the rearrangement typically yields α,β-unsaturated esters. kharagpurcollege.ac.in

The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate after the initial attack of the base. wikipedia.orgkharagpurcollege.ac.in This intermediate is then attacked by a nucleophile (such as an alkoxide), leading to ring-opening and the formation of the rearranged product. wikipedia.org In the context of this compound, treatment with a base like sodium methoxide (B1231860) would be expected to yield a derivative of fluorenyl acrylic acid.

A related rearrangement, the α-ketol rearrangement, involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org While not directly applicable to the dibromoacetyl group, it highlights the propensity of α-substituted ketones to undergo skeletal reorganizations.

Starting MaterialReagentKey IntermediateProduct Type
This compoundBase (e.g., RO⁻)Cyclopropanoneα,β-Unsaturated Ester

Elimination of hydrogen bromide (HBr) from α-halo ketones is a common reaction, particularly with the use of a base, leading to the formation of α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.orglibretexts.org For α,α'-dihaloketones, elimination of HX is a known pathway to produce α,β-unsaturated carbonyls. wikipedia.orgdbpedia.org In the case of this compound, which lacks an α'-hydrogen on the acetyl moiety, a direct E2 elimination to form an α,β-unsaturated ketone is not possible. However, reductive elimination of the two bromine atoms can occur. Treatment of α,α'-dibromo ketones with organocuprate reagents can lead to the formation of alkenes. tandfonline.com Similarly, debromination of α,α'-dibromo ketones has been achieved using a zinc-copper couple. acs.org

Reactivity of the Fluorenone 9-Carbonyl Group

The carbonyl group at the 9-position of the fluorenone core is a key site for chemical modifications, particularly through reduction and oxidation reactions.

Reduction: The reduction of the fluorenone carbonyl group can lead to the formation of the corresponding alcohol, 2-(dibromoacetyl)-9H-fluoren-9-ol. A variety of reducing agents can be employed for the enantioselective reduction of ketones. wikipedia.org These include stoichiometric chiral reducing agents and catalytic systems. Catalytic methods often utilize transition metals with chiral ligands in the presence of reductants like hydrogen gas or isopropanol. wikipedia.org Aldo-keto reductases (AKRs) are enzymes that can mediate the highly stereoselective reduction of prochiral carbonyl compounds to chiral alcohols. nih.gov

Oxidation: While the fluorenone carbonyl is already in a high oxidation state, the fluorene (B118485) ring system itself can undergo oxidation under certain conditions. Studies on the oxidation of fluorene and 9-fluorenone (B1672902) have shown that they can be converted to dibenzofuran (B1670420) derivatives. acs.org The oxidation initiated by radicals such as ClO• has been found to be more favorable than with •OH radicals. acs.org

Reaction TypeReagent/CatalystExpected Product
ReductionChiral Borane ReagentsChiral 2-(Dibromoacetyl)-9H-fluoren-9-ol
ReductionTransition Metal Catalyst + H₂2-(Dibromoacetyl)-9H-fluoren-9-ol
ReductionAldo-Keto Reductase (AKR)Enantiopure 2-(Dibromoacetyl)-9H-fluoren-9-ol
OxidationRadical Initiators (e.g., ClO•)Dibenzofuran derivatives

Condensation and Cyclization Reactions Utilizing the Carbonyl

The carbonyl groups of this compound are key functional centers for condensation and cyclization reactions, leading to the formation of more complex molecular scaffolds. These reactions typically involve the nucleophilic attack on the electrophilic carbonyl carbon.

Aldol-Type Condensations: In the presence of a base, the α-carbon of the dibromoacetyl group can be deprotonated to form an enolate, which can then act as a nucleophile. fiveable.me However, the high degree of halogenation at the α-carbon significantly increases its acidity, while also sterically hindering enolate formation. A more plausible scenario involves a crossed aldol (B89426) condensation where an external enolate attacks one of the carbonyl carbons of this compound. wikipedia.org The Claisen-Schmidt reaction, a type of crossed aldol condensation, typically involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking α-hydrogens. wikipedia.org In the case of this compound, the fluorenone carbonyl could potentially undergo condensation with an enolizable ketone in the presence of a base.

Intramolecular Cyclizations: The bifunctional nature of this compound provides the potential for intramolecular cyclization reactions, which are powerful methods for constructing ring systems. youtube.comyoutube.com For instance, under specific conditions, a nucleophilic center generated elsewhere in a molecule could attack one of the carbonyl groups, leading to the formation of a new ring fused to the fluorene framework. The feasibility of such cyclizations is often dependent on the formation of thermodynamically stable five- or six-membered rings. youtube.com

A hypothetical intramolecular aldol-type cyclization could be envisioned if a suitable nucleophile is generated on a substituent attached to the fluorene ring. The regioselectivity of such a cyclization would be dictated by the relative stability of the resulting ring systems.

Table 1: Hypothetical Condensation Reactions of this compound

ReactantReaction TypePotential ProductConditions
AcetophenoneCrossed Aldol Condensation1-(9-Oxo-9H-fluoren-2-yl)-2,2-dibromo-4-phenyl-but-3-en-1-oneBase catalyst (e.g., NaOH), heat
o-PhenylenediamineCondensation/Cyclization2-(Dibromoacetyl)-fluoreno[2,3-b]quinoxalineAcid catalyst (e.g., acetic acid)

Comprehensive Studies on Chemoselectivity and Regioselectivity

The presence of multiple electrophilic centers and acidic protons in this compound makes chemoselectivity and regioselectivity critical aspects of its reactivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the two carbonyl groups (one on the fluorenone ring and one in the dibromoacetyl side chain) and the carbon-bromine bonds are the primary sites for nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org Between the two ketone carbonyls in the target molecule, the one in the dibromoacetyl group is activated by the two electron-withdrawing bromine atoms, making it more electrophilic than the fluorenone carbonyl. Therefore, nucleophilic attack is expected to occur preferentially at the dibromoacetyl carbonyl. nih.gov However, strong nucleophiles might also attack the α-carbon, leading to substitution of the bromine atoms. wikipedia.org The choice of nucleophile and reaction conditions can be tuned to favor one reaction pathway over the other. For instance, soft nucleophiles might favor attack at the α-carbon, while hard nucleophiles would preferentially attack the carbonyl carbon.

Regioselectivity: Regioselectivity concerns the preferential formation of one constitutional isomer over another. khanacademy.orgyoutube.comyoutube.com In reactions involving the fluorenone ring, such as electrophilic aromatic substitution, the directing effects of the existing substituents will govern the position of the incoming group. In condensation reactions, the regioselectivity of enolate formation, if it were to occur, would depend on the relative acidity of the α-protons. For intramolecular reactions, the regioselectivity is often determined by the stability of the resulting ring, with five- and six-membered rings being favored. youtube.com

A study on the synthesis of α,β-unsaturated α′-haloketones demonstrated high chemoselectivity by using Weinreb amides, which stabilize the tetrahedral intermediate and prevent double addition of a carbenoid. organic-chemistry.org This principle could be applied to control the reactivity of the dibromoacetyl group.

Reaction Kinetics and Thermodynamic Analysis of Transformations

Understanding the reaction kinetics and thermodynamics of transformations involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For nucleophilic addition reactions to the carbonyl groups, the rate is dependent on the concentration of both the ketone and the nucleophile. libretexts.org Kinetic studies on the halogenation of ketones have shown that the rate-determining step is often the formation of the enol or enolate intermediate. libretexts.orgjove.com In the case of this compound, the rate of reactions involving the dibromoacetyl group would be significantly influenced by the electronic effects of the bromine atoms and the steric environment around the reactive sites.

Thermodynamic Analysis: Thermodynamics governs the position of equilibrium in a reversible reaction. Condensation reactions are often reversible, and the position of equilibrium can be influenced by the stability of the products. tminehan.com For example, the dehydration of an aldol addition product to form a conjugated α,β-unsaturated ketone is often thermodynamically favorable due to the increased stability of the conjugated system. youtube.comjackwestin.com In potential cyclization reactions of this compound derivatives, the thermodynamic stability of the resulting ring system (e.g., five- vs. seven-membered rings) would be a crucial factor determining the product outcome. youtube.com

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

ReactionRate LawActivation Energy (Ea)Enthalpy of Reaction (ΔH)
Nucleophilic addition of a generic nucleophile (Nu⁻) to the dibromoacetyl carbonylRate = k[Ketone][Nu⁻]ModerateExothermic
Base-catalyzed elimination from an aldol adductRate = k[Aldol Adduct][Base]HighEndothermic (initially), but overall exothermic if a conjugated system is formed

In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

In situ spectroscopic techniques are invaluable tools for studying reaction mechanisms in real-time, providing insights into the formation of transient intermediates and the kinetics of a reaction. catalysis.blogspectroscopyonline.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction directly in the NMR tube. acs.orgresearchgate.net This technique allows for the identification and quantification of reactants, products, and any observable intermediates over time, providing detailed kinetic and mechanistic information. beilstein-journals.orgresearchgate.net For reactions involving this compound, in situ ¹H and ¹³C NMR could be employed to track the disappearance of starting material signals and the appearance of product signals, potentially identifying key intermediates such as enolates or tetrahedral intermediates.

In Situ IR Spectroscopy: Infrared (IR) spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. catalysis.blogrsc.orgyoutube.comnih.gov The carbonyl stretching frequencies of the two ketone groups in this compound would be distinct and could be monitored to follow their consumption. The formation of new functional groups, such as hydroxyl groups in an aldol addition or C=C double bonds in a condensation product, would also be readily detectable.

By combining data from these in-situ techniques, a comprehensive picture of the reaction mechanism can be constructed, including the identification of the rate-determining step and the role of any catalytic species.

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

A complete structural assignment of 2-(Dibromoacetyl)-9H-fluoren-9-one would necessitate a suite of NMR experiments.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: Would provide information on the chemical environment of the protons on the fluorenone ring system and the single proton of the dibromoacetyl group. The chemical shifts, integration values, and coupling constants would be critical for assigning the positions of the aromatic protons.

¹³C NMR: Would identify the number of unique carbon atoms and their chemical environments, including the carbonyl carbons of the ketone and the acetyl group, the carbon bearing the bromine atoms, and the carbons of the fluorene (B118485) backbone.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, helping to trace the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the dibromoacetyl group and the fluorenone ring at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing insights into the spatial arrangement and conformation of the molecule.

Data Table: Hypothetical NMR Data for this compound

Technique Key Correlations/Data Points
¹H NMR Chemical shifts (ppm) and coupling constants (Hz) for aromatic and acetyl protons.
¹³C NMR Chemical shifts (ppm) for carbonyl, aromatic, and aliphatic carbons.
COSY Cross-peaks indicating J-coupling between adjacent aromatic protons.
HSQC Correlations between specific ¹H and ¹³C signals.
HMBC Key correlation from the acetyl proton to the C2 carbon of the fluorenone ring.

| NOESY | Through-space correlations between protons on the acetyl group and nearby aromatic protons. |

Dynamic NMR for Conformational Studies (if applicable)

Dynamic NMR studies could be employed to investigate restricted rotation around the single bond connecting the acetyl group to the fluorenone ring. By varying the temperature, it might be possible to observe changes in the NMR signals that would provide information about the energy barrier to this rotation. However, no such studies have been reported for this compound.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy: Would be expected to show strong absorption bands characteristic of the two carbonyl groups (the ketone in the fluorenone ring and the acetyl carbonyl). The positions of these bands would offer clues about their electronic environment. Other expected signals would include C-H stretching from the aromatic rings and C-Br stretching from the dibromoacetyl group.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the vibrational modes of the molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, which would provide additional information about the fluorenone backbone and the C-Br bonds.

Data Table: Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Ketone) ~1710-1720 Active
C=O (Acetyl) ~1690-1710 Active
C-H (Aromatic) ~3000-3100 Active

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₅H₈Br₂O₂), HRMS would provide a high-precision mass measurement that could confirm this molecular formula. The isotopic pattern observed would be characteristic of a molecule containing two bromine atoms.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

The most unambiguous method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. mdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules pack together in a crystal lattice. This would definitively confirm the connectivity of the dibromoacetyl group to the C2 position of the fluorenone core and reveal the molecule's conformation. No crystal structure for this compound has been deposited in crystallographic databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if synthesized)

This compound is an achiral molecule. Therefore, chiroptical spectroscopy techniques like Circular Dichroism (CD) would not be applicable unless a chiral derivative is synthesized. researchgate.net If, for instance, one of the bromine atoms was replaced by a different substituent to create a chiral center, or if a chiral auxiliary was attached, CD spectroscopy could be used to study the stereochemical properties of the resulting enantiomers. nih.govmdpi.com There is no indication in the literature that such chiral derivatives have been prepared.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comresearchgate.net DFT calculations determine the electron density of a system to derive its energy and other properties. mdpi.com Key insights are gained by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. hakon-art.com

While specific DFT studies on 2-(Dibromoacetyl)-9H-fluoren-9-one are not prominent in published literature, extensive research on the parent compound, 9-fluorenone (B1672902), and its analogue, fluorenol, offers valuable comparative data. nih.gov A 2025 study performed DFT calculations using various functionals to determine the electronic properties of these molecules. nih.gov The results show that fluorenol possesses a smaller HOMO-LUMO gap than fluorenone, suggesting it may have better charge transport properties. nih.gov The introduction of the electron-withdrawing dibromoacetyl group at the C2 position of the fluorenone core is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's electron affinity compared to the parent fluorenone.

Table 1: DFT Calculated Electronic Properties of Fluorenone and Fluorenol. nih.gov
MoleculeFunctionalHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
FluorenoneCAM-B3LYP-7.99-1.536.46
FluorenolCAM-B3LYP-7.56-1.655.91
FluorenoneWB97XD-8.03-1.746.29
FluorenolWB97XD-7.61-1.805.81
FluorenonePBEPBE-6.24-2.933.31
FluorenolPBEPBE-5.83-2.952.88

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. youtube.com This method is invaluable for exploring the conformational space of flexible molecules, understanding solvent effects, and simulating the formation of molecular assemblies. youtube.comyoutube.com For a molecule like this compound, the acetyl side chain has rotational freedom, leading to various possible conformations (rotamers).

MD simulations can map the potential energy surface associated with the rotation around the C-C bond connecting the acetyl group to the fluorenone ring. This allows for the identification of the most stable conformers and the energy barriers between them. Such information is critical, as the conformation can significantly influence the molecule's packing in the solid state, its interaction with biological targets, or its self-assembly behavior. While specific MD studies on this compound are not available, the principles of MD are broadly applied to understand the relaxation modes and structural transitions in complex organic systems, including polymers and biomolecules. youtube.com

Elucidation of Reaction Mechanisms via Computational Transition State Theory

Understanding how a chemical reaction occurs, including its speed and pathway, is fundamental to chemistry. Computational transition state theory (TST) is a powerful tool for this purpose. mit.eduyoutube.com A chemical reaction proceeds from reactants to products through a high-energy, fleeting arrangement of atoms known as the transition state (TS). mit.edu The energy required to reach this state is the activation energy, which determines the reaction rate.

Prediction of Spectroscopic Parameters Using Quantum Chemical Methods

Quantum chemical methods are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. nih.gov Time-dependent DFT (TD-DFT) is a widely used method to calculate electronic excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. nih.govnih.gov By calculating these energies, one can predict the absorption maximum (λmax) of a molecule. nih.gov

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov This computational analysis helps in assigning the vibrational modes of the molecule to specific experimental peaks. Studies on fluorenone and its derivatives have shown good agreement between theoretically calculated spectra and experimental measurements. nih.govnih.gov For example, a comparative study on fluorenone and fluorenol demonstrated that TD-DFT can accurately predict how changes in molecular structure affect the UV-visible absorption spectrum. nih.gov

Table 2: Predicted Spectroscopic Data for Fluorenone and Fluorenol. nih.gov
MoleculeMethodCalculated λmax (nm)
FluorenoneCAM-B3LYP348.00
FluorenolCAM-B3LYP393.85
FluorenoneWB97XD271.94
FluorenolWB97XD394.69
FluorenonePBEPBE348.06
FluorenolPBEPBE451.11

Application of Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be derived from DFT calculations to provide a more nuanced prediction of chemical reactivity. mdpi.comhakon-art.com These descriptors, often defined within the framework of Conceptual DFT, translate electronic structure data into chemically intuitive concepts. mdpi.com Key descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of an electron from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules are generally less reactive. hakon-art.com

Global Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). This descriptor is particularly useful for predicting the outcomes of reactions involving electrophiles. nih.gov

These global reactivity descriptors can be used to compare the reactivity of a series of related compounds, such as different substituted fluorenones. nih.govnih.govrsc.org For this compound, the strong electron-withdrawing nature of the substituent would be expected to result in a high electrophilicity index, indicating a high susceptibility to nucleophilic attack.

Table 3: Calculated Quantum Chemical Descriptors for Fluorenone (Calculated from CAM-B3LYP data in Table 1).
DescriptorFormulaValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.76 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 23.23 eV
Global Softness (S)1 / η0.31 eV-1
Electrophilicity Index (ω)μ² / (2η)3.52 eV

Investigation of Non-Covalent Interactions within Molecular Assemblies

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the structure and properties of molecular assemblies, crystals, and biological systems. rsc.orgnumberanalytics.com While weaker than covalent bonds, their collective effect is significant. numberanalytics.com The fluorenone core is an aromatic system capable of engaging in π-π stacking, while the carbonyl group can act as a hydrogen bond acceptor.

Computational methods are essential for studying these weak interactions. For example, a study on the self-assembly of 2,7-bis-nonyloxy-9-fluorenone at a liquid-solid interface used scanning tunneling microscopy (STM) combined with thermodynamic calculations. nih.gov The study revealed that the molecules formed different two-dimensional patterns (polymorphism) depending on the solvent used. nih.gov The calculations indicated that the stability of these assemblies was due to a synergy between intermolecular dipole-dipole interactions (originating from the polar carbonyl groups) and van der Waals forces between the alkyl chains and the aromatic cores. nih.gov For this compound, the presence of bromine atoms would introduce the possibility of halogen bonding, adding another layer of complexity and control over its potential self-assembly behavior.

Vi. Synthetic Applications and Derivatization Strategies

Role as a Key Building Block in Complex Organic Synthesis

2-(Dibromoacetyl)-9H-fluoren-9-one is a potent electrophilic building block, primarily due to the reactivity of the carbon atom positioned between the two bromine atoms and adjacent to the acetyl carbonyl group. nih.gov The strong electron-withdrawing nature of both the carbonyl group and the two halogen atoms renders this α-carbon highly susceptible to nucleophilic attack. nih.govup.ac.za This enhanced reactivity allows for facile substitution reactions, making the compound an excellent starting point for synthesizing intricate organic molecules. up.ac.zayoutube.com

The compound serves as a linchpin for introducing complex heterocyclic moieties onto the fluorenone scaffold. The two bromine atoms can be displaced sequentially or simultaneously by a variety of nucleophiles, leading to a cascade of bond-forming events. This reactivity is central to its role in constructing molecules with significant structural and functional diversity.

Multi-component Reactions Utilizing the Fluorenone Scaffold

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. The fluorene (B118485) and fluorenone skeletons are known to be valuable platforms in MCRs for generating molecular diversity. researchgate.net

While specific MCRs involving this compound are not extensively documented, its structure is ideally suited for such transformations. The dibromoacetyl group can function as a "three-carbon" synthon in reactions with various nucleophiles. For instance, a one-pot reaction with a primary amine, a thiol, and a base could theoretically lead to the rapid assembly of highly substituted thiazole (B1198619) derivatives attached to the fluorenone core. The high reactivity of the α,α-dihalo ketone moiety would likely drive the reaction sequence, allowing for the efficient and atom-economical construction of complex heterocyclic systems. nih.gov

Cascade Reactions and Tandem Processes for Structural Complexity

The dibromoacetyl functional group is an excellent trigger for cascade or tandem reactions, where a single synthetic operation initiates a sequence of intramolecular transformations to rapidly build molecular complexity. The presence of two leaving groups (bromine atoms) allows for sequential reactions with dinucleophiles.

A classic example is the Hantzsch thiazole synthesis, which can be adapted for this system. Reacting this compound with a thiourea (B124793) or thioamide derivative would initiate a cascade involving nucleophilic substitution of the first bromine atom, followed by an intramolecular cyclization via attack on the second electrophilic carbon, and subsequent dehydration to yield a highly functionalized 2-aminothiazole (B372263) ring appended to the C2 position of the fluorenone. Such tandem processes are invaluable for creating elaborate molecular frameworks from simple precursors in a single, efficient step.

Rational Design and Synthesis of Novel Fluorenone Derivatives with Specific Structural Motifs

The rational design of novel fluorenone derivatives often hinges on the strategic modification of a versatile precursor like this compound. The dibromoacetyl group serves as a chemical handle that can be transformed into a wide variety of other functional groups and, most importantly, heterocyclic rings. This is particularly valuable in medicinal chemistry, where specific heterocyclic motifs are known to be critical for biological activity.

By carefully selecting the nucleophilic reaction partner, a diverse library of derivatives can be synthesized. The table below illustrates some of the potential heterocyclic systems that can be constructed from the reaction of this compound with various dinucleophiles, based on established α-haloketone chemistry. nih.gov

NucleophileResulting Heterocyclic Motif
Thiourea2-Amino-4-(fluorenon-2-yl)thiazole
Substituted Thioureas2-Alkyl/Aryl-amino-4-(fluorenon-2-yl)thiazole
Thioamides2-Substituted-4-(fluorenon-2-yl)thiazole
Amidines (e.g., Guanidine)2-Amino-4-(fluorenon-2-yl)imidazole
1,2-Amino-phenols/thiols2-(Fluorenon-2-yl)benzoxazole / benzothiazole

This table represents plausible synthetic outcomes based on established chemical principles.

Development of Precursors for Advanced Functional Materials (e.g., optoelectronic applications)

Fluorene and fluorenone derivatives are cornerstone materials in the field of optoelectronics, prized for their high fluorescence quantum yields, thermal stability, and tunable electronic properties. entrepreneur-cn.comglobethesis.com They are frequently incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. entrepreneur-cn.comresearchgate.net Halogenated fluorenones, such as 2-bromo-9-fluorenone, are common intermediates in the synthesis of these advanced materials. chemicalbook.com

This compound can serve as a key precursor in this area. The fluorenone core provides the essential photophysical scaffold, while the reactive dibromoacetyl group offers a point for chemical modification. This group can be used to attach other electronically active moieties, such as electron-donating or electron-withdrawing groups, to precisely tune the energy levels (HOMO/LUMO) and emission characteristics of the final material. Furthermore, it can be converted into a polymerizable group, allowing for the incorporation of the fluorenone chromophore into conjugated polymers for large-area electronic devices. nih.gov

Chemo- and Biocatalytic Transformations Facilitated by the Compound

While the primary role of this compound is as a synthetic building block, its derivatives can be substrates for powerful chemo- and biocatalytic transformations. For instance, elimination of HBr from a mono-brominated intermediate (formed via partial reduction or substitution) can generate an α,β-unsaturated ketone. libretexts.orglibretexts.org

These α,β-unsaturated fluorenone derivatives are ideal substrates for asymmetric biocatalysis. Chemoenzymatic cascades, which combine chemical synthesis with enzymatic reactions, can be employed to produce valuable chiral molecules. nih.gov For example, an engineered ene-reductase (ER) enzyme could catalyze the enantioselective reduction of the carbon-carbon double bond of an α,β-unsaturated fluorenone, yielding a chiral α-substituted ketone with high enantiomeric excess. nih.gov This approach opens a pathway to chiral building blocks that are otherwise difficult to access, demonstrating the integration of this fluorenone derivative into modern, sustainable synthetic methodologies.

Vii. Future Research Avenues and Methodological Advancements

Exploration of Asymmetric Synthesis Methodologies Involving the Compound

The development of chiral fluorene (B118485) derivatives is an area of growing interest due to their potential applications in materials science and as chiral ligands. researchgate.net While the direct asymmetric synthesis of derivatives from 2-(Dibromoacetyl)-9H-fluoren-9-one has not been extensively reported, several promising strategies can be envisaged based on recent progress in asymmetric catalysis.

Future research could focus on the enantioselective reduction of the ketone functionality at the C9 position. This could be achieved using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands, or through organocatalysis. For instance, chiral Brønsted acids have been successfully employed in the enantioselective synthesis of other fluorene derivatives. researchgate.netrsc.org Another avenue involves the development of methods for the enantioconvergent synthesis of chiral fluorenols from racemic precursors, a strategy that has been demonstrated using palladium(II)/chiral norbornene cooperative catalysis. nih.govrsc.org

Furthermore, the dibromoacetyl group presents a unique handle for asymmetric transformations. Research into the stereoselective reactions of this group, such as enantioselective debromination or subsequent asymmetric aldol (B89426) or Mannich-type reactions of the resulting enolate, could lead to a diverse range of chiral products. The use of chiral phase-transfer catalysts could also be explored for reactions involving the dibromoacetyl moiety.

A summary of potential asymmetric synthesis strategies is presented in the table below.

StrategyTarget MoietyPotential Catalytic SystemDesired Outcome
Asymmetric ReductionC9-KetoneChiral Ru/Rh/Ir complexes, OrganocatalystsEnantioenriched 9-hydroxyfluorene derivatives
Enantioconvergent SynthesisC9-KetonePd(II)/Chiral NorborneneChiral fluorenols from racemic precursors nih.govrsc.org
Asymmetric DerivatizationDibromoacetyl GroupChiral Lewis acids, OrganocatalystsChiral products from stereoselective reactions
Phase-Transfer CatalysisDibromoacetyl GroupChiral Quaternary Ammonium SaltsEnantioselective alkylation or other modifications

Integration with Flow Chemistry and Other Sustainable Synthesis Practices

The principles of green chemistry are increasingly guiding synthetic route design, and the synthesis and derivatization of this compound can benefit significantly from these approaches. Flow chemistry, in particular, offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions that are difficult to control in batch. vapourtec.com

The synthesis of α-dibromoketones, which can be challenging under batch conditions due to the instability of intermediates, has been shown to be feasible and efficient using flow reactors. vapourtec.com This suggests that the synthesis of this compound itself, as well as its subsequent reactions, could be optimized using flow chemistry. The precise control over reaction time and temperature in a flow system could minimize the formation of byproducts and improve yields.

Other sustainable practices that could be integrated include the use of greener solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions. For example, the oxidation of fluorene to fluorenone, a key step in the synthesis of the parent scaffold, can be achieved using air as the oxidant in the presence of a base, representing a highly efficient and environmentally benign method. rsc.org Similar strategies could be explored for the synthesis of this compound. The use of water as a solvent for bromination reactions of fluorene derivatives has also been reported as a greener alternative to halogenated organic solvents. google.com

Sustainable PracticeApplication to this compoundPotential Benefits
Flow Chemistry Synthesis and derivatizationImproved safety, higher yields, better control over reactive intermediates vapourtec.com
Green Solvents Bromination and subsequent reactionsReduced environmental impact, easier workup google.com
Catalytic Methods Oxidation and other transformationsHigher atom economy, reduced waste
Energy Efficiency Microwave-assisted or photochemical reactionsFaster reaction times, lower energy consumption

Development of Advanced Spectroscopic Techniques for Characterizing Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The development and application of advanced spectroscopic techniques will be instrumental in identifying and characterizing transient intermediates.

Time-resolved spectroscopic techniques, such as laser flash photolysis, could be employed to study the kinetics and reaction pathways of photochemically initiated reactions of the compound. The transient spectroscopy of related compounds like fluorenone oxide has provided valuable insights into their formation and reactivity. acs.org Similar studies on this compound could elucidate the behavior of radical or other short-lived species.

In-situ monitoring of reactions using techniques like NMR and FTIR spectroscopy can provide real-time information about the conversion of reactants, the formation of intermediates, and the emergence of products. nih.govacs.org This data is invaluable for optimizing reaction conditions and understanding complex reaction networks. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to predict the structures and energies of intermediates and transition states, providing a more complete picture of the reaction mechanism. nih.gov

Spectroscopic TechniqueApplicationInformation Gained
Time-Resolved Spectroscopy Study of photochemical reactionsKinetics and identity of transient species acs.org
In-situ NMR/FTIR Real-time reaction monitoringReaction progress, intermediate formation nih.govacs.org
Mass Spectrometry Identification of intermediates and productsMolecular weight and fragmentation patterns
Computational Spectroscopy (DFT) Prediction of spectraCorrelation of experimental and theoretical data for structural elucidation nih.gov

Systematic Elucidation of Structure-Reactivity Relationships through Comprehensive Derivatization

A systematic investigation of the structure-reactivity relationships of this compound derivatives is essential for tailoring their properties for specific applications. This can be achieved through the synthesis of a library of derivatives with systematic variations in their molecular structure and the subsequent evaluation of their reactivity in a range of chemical transformations.

Derivatization could focus on several key positions of the molecule. Modifications to the fluorene backbone, such as the introduction of electron-donating or electron-withdrawing substituents, would allow for a quantitative assessment of their electronic effects on the reactivity of the ketone and the dibromoacetyl group. The Hammett equation and its extensions provide a framework for such quantitative correlations. libretexts.org Studies on the Friedel-Crafts acetylation of 9H-fluorene have already provided insights into the directing effects of the fluorene ring system. ruc.dkresearchgate.net

The dibromoacetyl group itself is a prime target for derivatization. Reactions such as substitution of the bromine atoms with other nucleophiles, or transformation of the acetyl group, would generate a diverse set of compounds. The reactivity of these new derivatives could then be systematically studied. For instance, the influence of different substituents on the ease of cyclization reactions to form new heterocyclic systems fused to the fluorene core could be investigated.

Derivatization SiteType of Substituent/ModificationProperty to be Investigated
Fluorene Backbone Electron-donating/withdrawing groupsReactivity of the ketone and dibromoacetyl moieties
Dibromoacetyl Group Substitution of bromine atomsNucleophilic substitution kinetics and mechanisms
Acetyl Group Conversion to other functional groupsReactivity in condensation, oxidation, or reduction reactions
C9 Position Conversion of ketone to other functionalitiesImpact on the overall electronic structure and reactivity

Application of Machine Learning and AI in Predicting Reactivity and Synthetic Routes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. nih.goviscientific.orgresearchgate.net For a molecule like this compound, these computational tools offer the potential to rapidly explore its chemical reactivity and devise efficient strategies for its transformation.

The synergy between quantum mechanics (QM) and machine learning is also a promising area. arxiv.org QM methods like DFT can be used to calculate the properties of molecules and reaction intermediates with high accuracy. This data can then be used to train ML models to predict these properties for new molecules much more quickly than would be possible with QM alone. This approach could be used to build a comprehensive reactivity map for this compound and its derivatives.

AI/ML ApplicationMethodologyPotential Impact on Research
Reactivity Prediction Graph Neural Networks, DFT-trained modelsAccelerated discovery of new reactions, optimization of reaction conditions nih.govdigitellinc.com
Retrosynthesis Planning Rule-based and neural network-based algorithmsEfficient design of synthetic routes to complex derivatives elsevier.com
Mechanism Elucidation QM/ML hybrid modelsDeeper understanding of reaction pathways arxiv.org
Virtual Screening Predictive models for propertiesIdentification of derivatives with desired characteristics

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing dibromoacetyl groups to the fluorenone scaffold?

  • Methodology : The synthesis of dibromoacetyl-substituted fluorenones typically involves halogenation of pre-functionalized fluorenone derivatives. For example, bromination of 9H-fluoren-9-one derivatives can be achieved via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A reference procedure for halogenation involves refluxing fluorenone derivatives with bromine in acetic acid or using N-bromosuccinimide (NBS) under controlled conditions .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using NMR (e.g., 1^1H and 13^{13}C) to verify substitution at the 2-position.

Q. Which spectroscopic techniques are most robust for characterizing 2-(dibromoacetyl)-9H-fluoren-9-one?

  • Methodology :

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ peak at m/z 385.88 for C15_{15}H8_{8}Br2_{2}O2_{2}).
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.5 ppm) and ketone/acetate groups (δ 2.5–3.5 ppm for acetyl protons). 13^{13}C NMR identifies carbonyl carbons (δ ~190 ppm for fluorenone, δ ~170 ppm for acetyl) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Advanced Research Questions

Q. How can computational modeling optimize the photophysical properties of dibromoacetyl-fluorenone derivatives for OLED applications?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs). For example, fluorenone derivatives with electron-withdrawing groups (e.g., dibromoacetyl) exhibit reduced singlet-triplet energy gaps (ΔEST_{ST}), enhancing thermally activated delayed fluorescence (TADF) .
  • Case Study : In 36DACRFT (a fluorenone-acridine derivative), a ΔEST_{ST} of 0.12 eV enabled an external quantum efficiency (EQE) of 8.9% in OLEDs. Similar optimization can be applied to dibromoacetyl derivatives .

Q. How can conflicting data on the bioactivity of halogenated fluorenones be resolved?

  • Methodology :

  • Systematic Variability Analysis : Compare experimental conditions (e.g., bacterial strains in biodegradation studies, solvent polarity in cytotoxicity assays). For instance, Arthrobacter sp. degrades fluorene to 9H-fluoren-9-one, but contradictory metabolite yields may arise from differences in oxygen availability or enzyme induction .
  • Dose-Response Studies : Use standardized protocols (e.g., OECD guidelines) to assess bioactivity. For example, molecular dynamics simulations (100 ns runs in GROMACS) can validate ligand-protein binding stability for halogenated fluorenones, resolving discrepancies in reported IC50_{50} values .

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